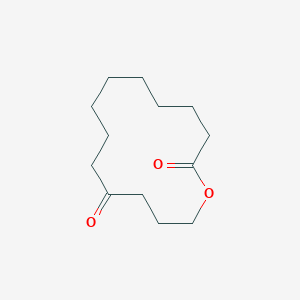![molecular formula C11H14O3 B12552947 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one CAS No. 143500-50-9](/img/structure/B12552947.png)
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a hydroxyl group, a methylbutenyl side chain, and an oxabicycloheptene core, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the hydroxyl group: This step often involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to introduce the hydroxyl group at the desired position.
Attachment of the methylbutenyl side chain: This can be accomplished through a series of alkylation reactions, using reagents like methylbutenyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the double bonds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form chlorides, which can further react with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, Jones reagent, PCC.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution reagents: Thionyl chloride, phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions include ketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its anti-inflammatory activity may involve the inhibition of key enzymes in the inflammatory pathway.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: This compound shares a similar hydroxyl and methylbutenyl structure but differs in its overall framework and functional groups.
3-Methylbut-3-en-1-yl methacrylate: Another compound with a methylbutenyl side chain, used in polymer chemistry.
6-Methyl-3-(3-methylbut-2-en-1-yl)hept-5-en-2-one: A structurally related compound with different functional groups and applications.
Uniqueness
5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, a methylbutenyl side chain, and an oxabicycloheptene core sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
143500-50-9 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC名 |
5-hydroxy-3-(3-methylbut-3-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C11H14O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8,10-12H,1,3-4H2,2H3 |
InChIキー |
SOKWFYBMNKNSKE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCC1=CC(C2C(C1=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)


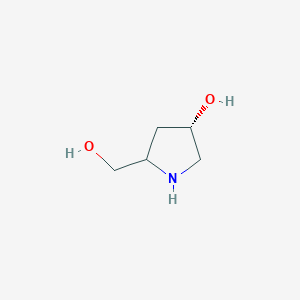
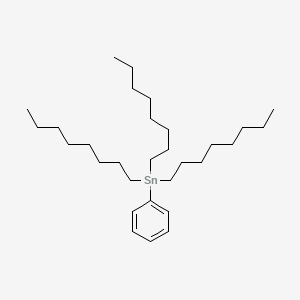
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
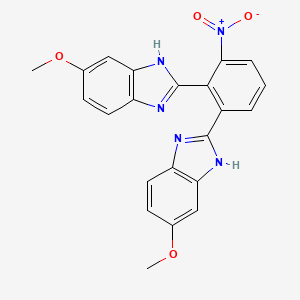
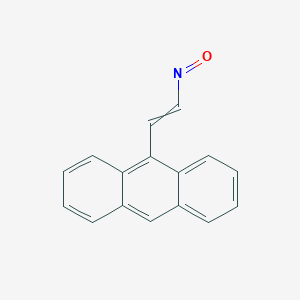
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
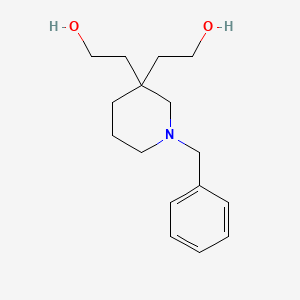
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
